molecular formula C26H29ClN8O B12382856 Itacnosertib (hydrocholide)

Itacnosertib (hydrocholide)

Cat. No.: B12382856
M. Wt: 505.0 g/mol
InChI Key: ABZRWCMUFGOVSR-UHFFFAOYSA-N
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Description

Itacnosertib hydrochloride is a small molecule inhibitor that targets Janus kinase 2 (JAK2), activin A receptor type 1 (ACVR1 or ALK2), and activin receptor-like kinase 5 (ALK5). It is primarily used in scientific research for its potential therapeutic applications in treating various neoplasms and other conditions related to abnormal kinase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Itacnosertib hydrochloride involves multiple steps, starting from the preparation of the core pyrimidine structure, followed by the introduction of bipyridinyl and methoxyphenyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of Itacnosertib hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Itacnosertib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Itacnosertib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Itacnosertib hydrochloride exerts its effects by inhibiting the activity of JAK2, ACVR1, and ALK5. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, Itacnosertib hydrochloride can prevent abnormal cell proliferation and induce apoptosis in cancer cells. The molecular targets include the ATP-binding sites of these kinases, leading to the disruption of their signaling pathways .

Comparison with Similar Compounds

Uniqueness: Itacnosertib hydrochloride is unique in its ability to simultaneously inhibit JAK2, ACVR1, and ALK5, making it a versatile tool in research and potential therapeutic applications. Its multi-target inhibition provides a broader spectrum of activity compared to compounds that target only one kinase .

Properties

Molecular Formula

C26H29ClN8O

Molecular Weight

505.0 g/mol

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C26H28N8O.ClH/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20;/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32);1H

InChI Key

ABZRWCMUFGOVSR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC.Cl

Origin of Product

United States

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